Specific Scientific Field: Pharmaceuticals
Summary of the Application: Methyl 4-hydroxy-2-methoxy-6-methylbenzoate and its analogs have been studied for their potential as new analgesics.
Methods of Application or Experimental Procedures: The synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and a group of its analogs substituted in the benzene moiety of the molecule, as well as their mono-and diammonium salts, was performed with tris(hydroxymethyl)aminomethane.
Summary of Results or Outcomes: Based on the results of pharmacological tests, it was found that modification of the benzene moiety of the molecule can be used as a method for enhancing the analgesic properties of the class of compounds studied.
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is an aromatic compound characterized by the presence of a methoxy group, a hydroxyl group, and a methyl group attached to a benzoate structure. Its molecular formula is and it has a molecular weight of approximately 196.20 g/mol. This compound is part of the larger family of methylated hydroxybenzoates, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.
This compound exhibits various biological activities:
Several synthesis methods have been reported for methyl 4-hydroxy-2-methoxy-6-methylbenzoate:
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate has potential applications in various fields:
Research on interaction studies involving methyl 4-hydroxy-2-methoxy-6-methylbenzoate is limited but suggests that it may interact with various biological targets due to its functional groups. Its ability to inhibit certain enzymes or receptors could be explored further to understand its mechanism of action in biological systems.
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate shares structural similarities with several other compounds within the hydroxybenzoate family. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-hydroxy-4-methoxybenzoate | 5446-02-6 | 0.98 |
Methyl 2-methoxy-6-methylbenzoate | 79383-44-1 | 0.98 |
Methyl 2-hydroxy-6-methoxybenzoate | 22833-69-8 | 0.96 |
Methyl 2-methoxy-4-methylbenzoate | 81245-24-1 | 0.96 |
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is unique due to its specific arrangement of functional groups which contribute to its distinct biological activities compared to similar compounds. The combination of both hydroxy and methoxy groups on the aromatic ring enhances its potential applications in pharmaceuticals and agriculture, setting it apart from other derivatives that may lack these functionalities.